

physicochemical properties of 1-Chloro-6-methoxyisoquinoline

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Compound of Interest

Compound Name: **1-Chloro-6-methoxyisoquinoline**

Cat. No.: **B144245**

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An In-depth Technical Guide on the Physicochemical Properties of **1-Chloro-6-methoxyisoquinoline**

Disclaimer: Publicly available scientific data for **1-Chloro-6-methoxyisoquinoline** is limited. Many of the properties listed are predicted values based on computational models. This guide provides a comprehensive overview based on available data and inferences from structurally related compounds, intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

1-Chloro-6-methoxyisoquinoline is a heterocyclic compound recognized for its utility as a key intermediate in organic synthesis and pharmaceutical development, particularly in creating complex molecular structures and in the research of potential therapeutics for neurological disorders and cancer.^[1] Its chemical reactivity is primarily influenced by the chloro-substituent at the 1-position, which is activated towards nucleophilic aromatic substitution by the ring nitrogen.^[2] This allows for the introduction of various functional groups at this position.^[2] The compound typically appears as a white to light yellow solid and should be stored in a dry, sealed container at 2-8°C.^{[1][3]}

Table 1: Quantitative Physicochemical Data

Property	Value	Source
Molecular Formula	$C_{10}H_8ClNO$	[1]
Molecular Weight	193.63 g/mol	[1]
CAS Number	132997-77-4	[1] [4]
Appearance	White to light yellow solid	[1]
Melting Point	77°C	[4]
Boiling Point	333.0 ± 22.0 °C (Predicted)	[4]
Density	1.267 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	2.75 ± 0.38 (Predicted)	[4]
Purity	≥ 97% (HPLC)	[1]
Storage	2-8°C, Sealed in dry conditions	[3] [4]

Spectroscopic and Analytical Data

Direct experimental spectral data for **1-Chloro-6-methoxyisoquinoline** is not widely published. The following characteristics are inferred from the analysis of closely related substituted isoquinolines.[\[2\]](#)[\[5\]](#) Spectroscopic analysis is essential to confirm the identity and purity of the compound before use.[\[2\]](#)

Table 2: Expected Spectroscopic Characteristics

Technique	Expected Characteristics
¹ H NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the positions of the chloro and methoxy substituents on the isoquinoline ring. [2]
¹³ C NMR	The carbon-13 NMR spectrum will provide information on the carbon framework. Carbon atoms attached to the chlorine and oxygen atoms are expected to exhibit characteristic downfield shifts. [2]
Mass Spectrometry (MS)	The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern for chlorine (³⁵ Cl and ³⁷ Cl in an approximate 3:1 ratio) is expected. [6]
Infrared (IR) Spectroscopy	The IR spectrum is expected to display characteristic absorption bands for C-H (aromatic), C=N, C=C, and C-O-C (ether) functional groups.

Experimental Protocols

Detailed experimental protocols for determining the specific properties of **1-Chloro-6-methoxyisoquinoline** are not readily available. The following sections describe generalized, standard methodologies that are applicable for the synthesis and analysis of this compound and its analogs.

Generalized Synthetic Protocol

The synthesis of 1-chloro-substituted isoquinolines typically involves the formation of the corresponding isoquinolin-1-one, followed by a chlorination step.[\[5\]](#) A common route is a modification of the Bischler-Napieralski reaction.[\[5\]](#)[\[7\]](#)

- Cyclization (Formation of 6-methoxyisoquinolin-1(2H)-one): A suitably substituted N-phenylethylformamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl_3) or polyphosphoric acid.[5][7] The reaction mixture is often heated to reflux to drive the reaction to completion.[7]
- Chlorination: The resulting 6-methoxyisoquinolin-1(2H)-one is refluxed with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl_3).[5] The reaction can be driven to completion by the addition of a tertiary amine base.[5]
- Workup and Purification: After the reaction is complete, excess POCl_3 is removed under reduced pressure.[5] The residue is then carefully poured onto crushed ice and neutralized with a base, such as a concentrated ammonia solution or sodium bicarbonate.[5] The crude product precipitates and is collected by filtration, washed with water, and dried.[5]
- Purification: The final product is purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[5]

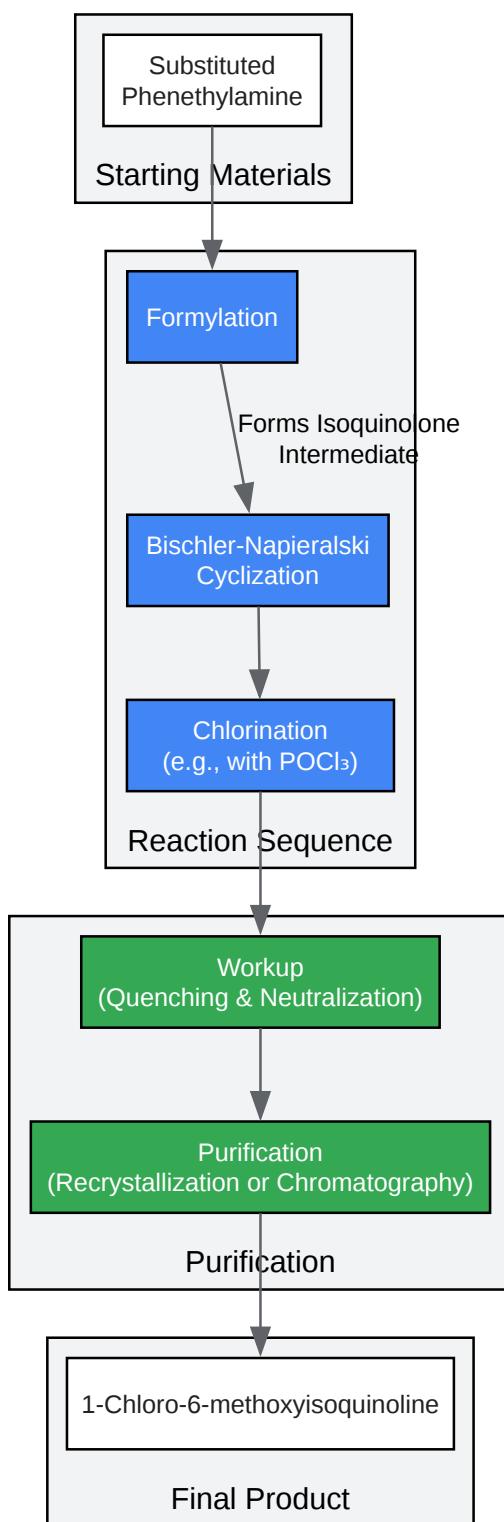


Diagram 1: Generalized Synthetic Workflow

[Click to download full resolution via product page](#)Caption: Generalized synthetic workflow for **1-Chloro-6-methoxyisoquinoline**.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]

- Preparation of Saturated Solution: Add an excess amount of **1-Chloro-6-methoxyisoquinoline** to a vial containing a known volume of the desired organic solvent (e.g., ethanol, dichloromethane). Seal the vial to prevent evaporation.[8]
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After agitation, allow the solution to stand to let undissolved solids settle.[8]
- Sample Analysis: Carefully withdraw a known volume of the clear, supernatant solution. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy after creating a calibration curve.[8]
- Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mg/mL.[8]

Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic methods is required to unambiguously confirm the structure of the synthesized compound.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. For ^{13}C NMR, a higher number of scans is typically required due to the low natural abundance of the isotope.[6]
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done using a solid probe or by injecting a dilute solution in a volatile solvent.[6]

- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$).[6]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
 - Data Acquisition: Record a background spectrum of the empty crystal, then record the sample spectrum.[6]

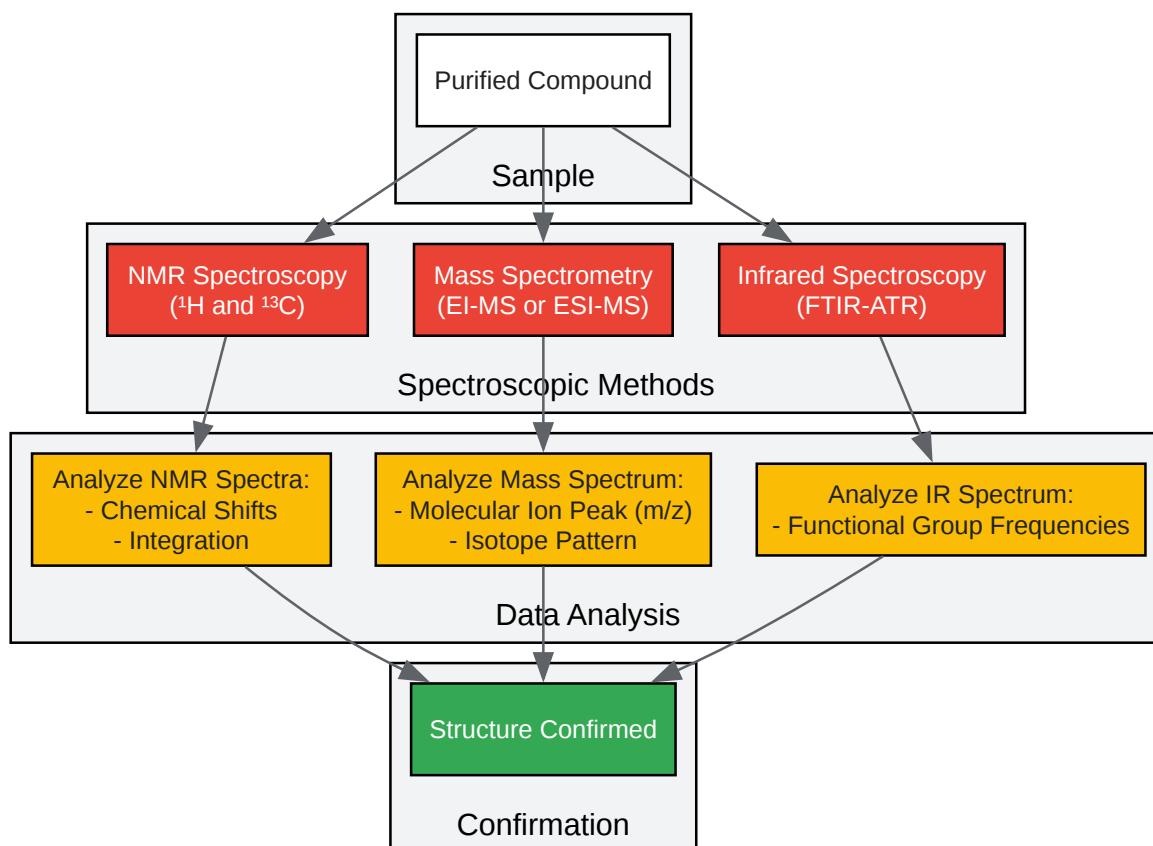


Diagram 2: Analytical Workflow for Structural Confirmation

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Caption: Workflow for the spectroscopic confirmation of **1-Chloro-6-methoxyisoquinoline**.

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